

Commercial Suppliers of (5-Methylpyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-Methylpyridin-3-yl)methanol

Cat. No.: B025313

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For Researchers, Scientists, and Drug Development Professionals

(5-Methylpyridin-3-yl)methanol (CAS No. 102074-19-1) is a key building block in medicinal chemistry, recognized for its role as a crucial intermediate in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, synthesis, and application in drug development, with a focus on quantitative data and detailed experimental protocols.

Commercial Availability

A range of chemical suppliers offer **(5-Methylpyridin-3-yl)methanol**, catering to diverse research and development needs. The following table summarizes the offerings from several prominent suppliers.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)
Sigma-Aldrich	AMBH2D6FDF3 A	95%	250 mg, 1 g, 5 g, 10 g, 25 g	\$12.65 (250 mg) - \$196.65 (25 g)
Simson Pharma Limited	-	High Quality (with CoA)	Inquire for details	Inquire for details
BLD Pharm	BD107535	Inquire for details	Inquire for details	Inquire for details[1]
Danyang Hengan Chemical Co., Ltd.	-	≥ 95% (HPLC)	Inquire for details	Inquire for details[2]
ChemicalBook Suppliers	Multiple	Varies (e.g., 99%)	Varies (kg scale available)	Varies[3]
Ambeed, Inc. (via Sigma-Aldrich)	AMBH2D6FDF3 A	95%	250 mg, 1 g, 5 g, 10 g, 25 g	See Sigma-Aldrich pricing

Synthesis of (5-Methylpyridin-3-yl)methanol

A common laboratory-scale synthesis involves the reduction of a suitable precursor, such as methyl 5-methylnicotinate.

Experimental Protocol: Reduction of Methyl 5-Methylnicotinate[5]

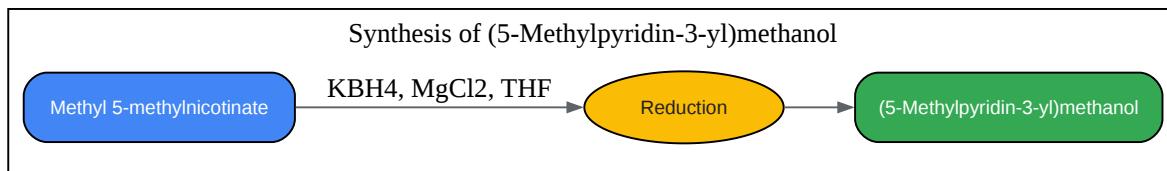
Materials:

- Methyl 5-methylnicotinate
- Magnesium chloride ($MgCl_2$)
- Potassium borohydride (KBH_4)

- Tetrahydrofuran (THF), anhydrous
- Methanol (MeOH)
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Water

Procedure:

- Preparation of the Reducing Agent: In a reaction vessel under an inert atmosphere, mix magnesium chloride, potassium borohydride, and tetrahydrofuran in a molar ratio of 2:2:1. Heat the mixture to 67°C and reflux for 2 hours. Cool the resulting solution (Solution B) to room temperature.
- Reduction Reaction: Dissolve methyl 5-methylnicotinate in tetrahydrofuran. While maintaining the temperature at 40°C, slowly add Solution B dropwise over 1.3 hours. Continue stirring the reaction mixture at 40°C for an additional hour.
- Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding methanol. Remove the tetrahydrofuran and methanol by rotary evaporation.
- Extraction: To the resulting concentrate, add water and perform three extractions with ethyl acetate.
- Drying and Isolation: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the solution and remove the ethyl acetate by rotary evaporation to yield **(5-Methylpyridin-3-yl)methanol**.



[Click to download full resolution via product page](#)*Synthesis of (5-Methylpyridin-3-yl)methanol.*

Application in Drug Development: Synthesis of Rupatadine

(5-Methylpyridin-3-yl)methanol is a key intermediate in the synthesis of Rupatadine, a second-generation antihistamine and platelet-activating factor (PAF) antagonist.^[4]

Experimental Protocol: Synthesis of Rupatadine from (5-Methylpyridin-3-yl)methanol^{[7][8]}

Step 1: Chlorination of (5-Methylpyridin-3-yl)methanol

- Dissolve **(5-Methylpyridin-3-yl)methanol** (51 g) in toluene (255 ml).
- Slowly add thionyl chloride (36.5 ml) while maintaining the temperature between 20-40°C.
- Reflux the reaction mixture at 60°C for 2 hours.
- Distill off the toluene under vacuum to obtain 3-chloromethyl-5-methylpyridine.

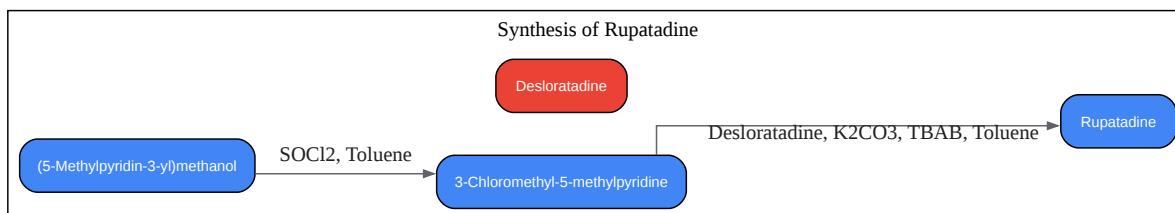
Step 2: N-alkylation of Desloratadine to form Rupatadine

- Prepare a solution of 3-chloromethyl-5-methylpyridine and Desloratadine in toluene.
- Add potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
- Heat the reaction mixture to 70°C for 6-8 hours.
- After the reaction is complete, perform a work-up including washing with water and brine, followed by drying and concentration to yield crude Rupatadine base.

Step 3: Formation of Rupatadine Fumarate

- Dissolve the crude Rupatadine base in a suitable solvent like acetone or ethanol.

- Add a solution of fumaric acid in methanol or ethanol and stir at room temperature to precipitate Rupatadine Fumarate.
- Collect the precipitate by filtration.



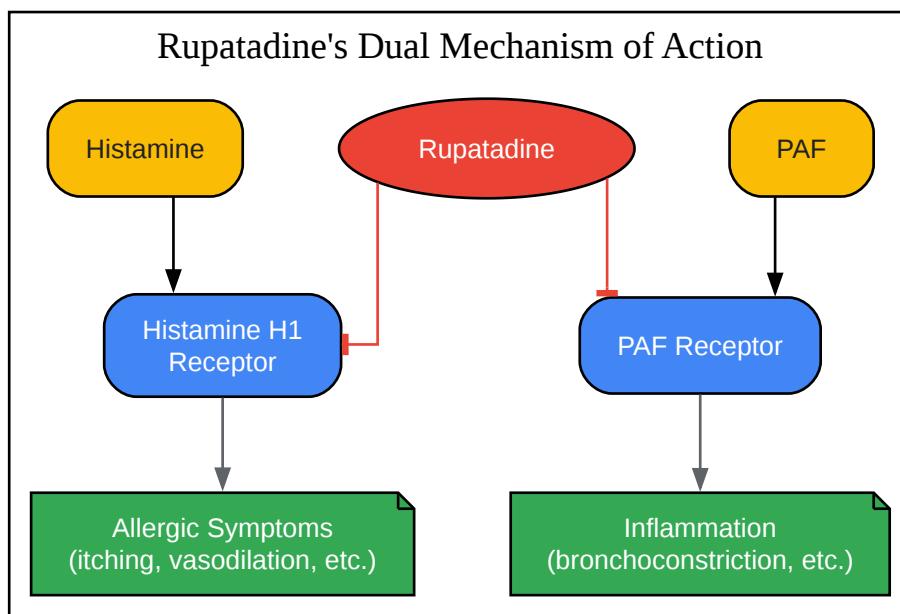
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Synthesis of Rupatadine from (5-Methylpyridin-3-yl)methanol.

Signaling Pathway of Rupatadine

Rupatadine exerts its therapeutic effects through a dual mechanism of action: as a selective antagonist of the histamine H1 receptor and as an antagonist of the platelet-activating factor (PAF) receptor.[5][6][7] This dual antagonism effectively mitigates the symptoms of allergic reactions.

- Histamine H1 Receptor Antagonism: During an allergic reaction, histamine is released from mast cells and binds to H1 receptors, leading to symptoms like itching, vasodilation, and increased vascular permeability. Rupatadine blocks this interaction, thereby preventing the downstream signaling cascade.[5][6]
- PAF Receptor Antagonism: Platelet-activating factor is a potent inflammatory mediator that contributes to bronchoconstriction, increased vascular permeability, and chemotaxis of inflammatory cells. By blocking the PAF receptor, Rupatadine inhibits these inflammatory processes.[5][7]



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Signaling pathway of Rupatadine.

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- To cite this document: BenchChem. [Commercial Suppliers of (5-Methylpyridin-3-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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